molecular formula C16H19N5O6S B2668329 3-(4-Amino-3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 886953-46-4

3-(4-Amino-3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2668329
CAS No.: 886953-46-4
M. Wt: 409.42
InChI Key: HOCVUEAOSKYOAI-UHFFFAOYSA-N
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Description

3-(4-Amino-3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a functionalized 1,2,4-triazine derivative designed as a potential covalent modifier for probing enzyme active sites. Its core structure, featuring a 1,2,4-triazin-5-one scaffold, is known to exhibit affinity for a range of enzymatic targets, particularly kinases and other hydrolases. The compound's key functional element is the thioether-linked carbonyl group, which can serve as an electrophilic trap for nucleophilic residues, such as cysteine, in a target protein. This covalent mechanism enables its application in activity-based protein profiling (ABPP), a chemoproteomic technique used to discover and characterize functional residues in complex proteomes. The 2,4-dimethoxyphenyl moiety may contribute to membrane permeability and overall pharmacophore properties, facilitating engagement with intracellular targets. As a research tool, this compound is valuable for investigating novel inhibitor scaffolds, mapping enzyme functionalities, and identifying potential new targets for therapeutic intervention, particularly in the realm of covalent drug discovery. For Research Use Only.

Properties

IUPAC Name

3-[4-amino-3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O6S/c1-26-9-3-4-10(12(7-9)27-2)18-13(22)8-28-16-20-19-11(5-6-14(23)24)15(25)21(16)17/h3-4,7H,5-6,8,17H2,1-2H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCVUEAOSKYOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Amino-3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound with potential biological activities. Its structure suggests a multifaceted interaction with biological systems, making it a candidate for various therapeutic applications. This article reviews the compound's biological activity based on available research data, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring system, which is known for its diverse biological activities. The presence of the dimethoxyphenyl group may enhance its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC16H20N4O5S
Molecular Weight372.42 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential binding to receptors can alter cellular signaling pathways.
  • Antioxidant Activity : The presence of functional groups may confer antioxidant properties that protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Studies have shown that derivatives of triazine compounds possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazine derivatives have been reported to induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inhibition of key proteins regulating the cell cycle.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.

A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects.

Neuroprotective Effects

Emerging evidence points to neuroprotective properties associated with triazine derivatives. The compound may protect neuronal cells from oxidative damage and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of similar triazine derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that certain derivatives led to significant cell death with IC50 values ranging from 10 to 30 µM.
  • Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli showed that related compounds inhibited bacterial growth effectively at concentrations as low as 5 µg/mL.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Agents
Research indicates that compounds similar to 3-(4-Amino-3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid may exhibit anti-inflammatory properties. For instance, derivatives of triazine compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Case Study: COX Inhibition
A study demonstrated that certain triazine derivatives showed significant inhibition of COX-II activity with IC50 values much lower than traditional NSAIDs like Rofecoxib. This suggests that modifications to the triazine structure can enhance anti-inflammatory efficacy while potentially reducing side effects .

2. Anticancer Properties
The compound's structural features suggest potential interactions with biological targets involved in cancer progression. Research has shown that triazine derivatives can induce apoptosis in cancer cell lines by modulating mitochondrial pathways and influencing caspase activation .

Case Study: Apoptosis Induction
In vitro studies on various cancer cell lines revealed that specific triazine derivatives led to a marked increase in apoptotic markers when treated at concentrations ranging from 5 to 25 µM. This indicates a promising avenue for developing novel anticancer agents based on triazine scaffolds .

Biochemical Applications

1. G Protein-Coupled Receptors (GPCRs)
The interaction of compounds like 3-(4-Amino-3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid with GPCRs has garnered attention for their role in cellular signaling pathways. These compounds can serve as ligands for GPCRs, influencing downstream signaling cascades that are pivotal in various physiological processes .

Case Study: GPCR Modulation
Studies have illustrated how modifications to the triazine structure can enhance binding affinity to specific GPCR subtypes, leading to altered signaling outcomes that could be harnessed for therapeutic interventions .

Pharmacological Insights

1. Drug Design and Development
The complex structure of 3-(4-Amino-3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid provides a versatile scaffold for drug development. Its ability to interact with multiple biological targets makes it a candidate for multi-target drug design strategies aimed at treating diseases such as cancer and chronic inflammatory conditions.

Data Table: Potential Applications and Mechanisms

Application AreaMechanism of ActionReferences
Anti-inflammatory AgentsInhibition of COX enzymes
Anticancer PropertiesInduction of apoptosis via mitochondrial pathways
GPCR ModulationAlteration of signaling pathways through receptor binding

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

Compound A is part of a broader class of triazinone derivatives. Key structural analogs include:

Compound Name Aromatic Substituent Key Structural Differences Potential Impact on Properties
3-(4-Amino-3-((2-((3,5-dichlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid 3,5-Dichlorophenyl Chlorine atoms instead of methoxy groups Increased lipophilicity; potential enhanced membrane permeability and altered target affinity
3-(4-Amino-3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid 3,4-Dimethoxyphenyl Methoxy groups at positions 3 and 4 Altered electronic effects; possible changes in solubility and metabolic stability
  • Electronic Effects : The 2,4-dimethoxyphenyl group in Compound A provides electron-donating methoxy substituents, which may enhance resonance stabilization of the aromatic system compared to electron-withdrawing chlorine atoms in the dichlorophenyl analog. This could influence binding interactions with biological targets .
  • Solubility : The dichlorophenyl analog’s higher lipophilicity may reduce aqueous solubility, whereas Compound A ’s methoxy groups could improve solubility through hydrogen bonding with polar solvents .

Heterocyclic Core Modifications

Triazinone derivatives are often compared to structurally related thiazole- and triazole-containing compounds:

Compound Class Core Structure Example Compound Key Differences Biological Relevance
Triazinone Derivatives 1,2,4-Triazin-5-one Compound A Propanoic acid side chain; thioether linkage Potential enzyme inhibition (e.g., kinase or protease targets)
Thiazole Derivatives Thiazolidinone 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid Nitrobenzylidene substituent; fused thiazole Anticancer activity via reactive nitro group; enhanced π-stacking interactions
Triazole Derivatives 1,2,4-Triazole 2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid Thiadiazole-thioether linkage Antimycobacterial activity; sulfur-rich structure may improve redox modulation
  • Bioactivity: Thiazole derivatives (e.g., compound 9 in ) exhibit pronounced bioactivity due to nitro or thiophene substituents, which may confer redox-modulating properties.
  • Synthetic Accessibility: Triazinones like Compound A are typically synthesized via cyclocondensation of thioureas or thiosemicarbazides, whereas thiazoles require Hantzsch-type cyclization with α-haloketones .

Side-Chain Variations

The propanoic acid side chain in Compound A is critical for solubility and ionic interactions. Analogous compounds with modified side chains include:

Compound Name Side Chain Modification Impact on Properties
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Thioxothiazolidinone core; pyrazole substituent Increased planarity; potential for DNA intercalation
3-(1,3-Thiazol-2-yl(p-tolyl)amino)propanoic acid Thiazole-amino linkage Enhanced metal-chelating capacity; possible antimicrobial activity
  • Solubility : The carboxylic acid group in Compound A ensures moderate aqueous solubility at physiological pH, whereas esterified or amide derivatives (e.g., 13c in ) may exhibit reduced solubility but improved cell permeability .

Spectral Characterization

  • NMR Analysis: Substituents on the aromatic ring (e.g., methoxy vs. chloro groups) significantly influence chemical shifts in the triazinone core. For example, methoxy groups in Compound A deshield adjacent protons, resulting in distinct δ values compared to chlorine-substituted analogs .
  • IR Spectroscopy: The carbonyl stretch of the 5-oxo group in Compound A appears near 1700 cm⁻¹, consistent with triazinone derivatives. Thioether linkages exhibit characteristic C-S stretches at 600–700 cm⁻¹ .

Preliminary Bioactivity

While direct data for Compound A are lacking, related compounds exhibit:

  • Antimycobacterial Activity : Triazole-thioether analogs (e.g., 12 in ) show MIC values of 1.56 µg/mL against Mycobacterium tuberculosis.

Q & A

Q. What are the standard synthetic methodologies for preparing triazinone-propanoic acid derivatives like this compound?

Synthesis typically involves sequential functionalization of the triazinone core. Key steps include:

  • Thioether formation : Reaction of thiol-containing intermediates (e.g., 2-mercaptoethyl derivatives) with halogenated precursors under basic conditions (e.g., Na₂CO₃ in ethanol) .
  • Amide coupling : Introduction of the 2,4-dimethoxyphenyl group via carbodiimide-mediated coupling (e.g., EDC/HCl) .
  • Purification : Recrystallization from methanol or ethanol to isolate the final product, confirmed by NMR and elemental analysis (>95% purity) .

Q. Which analytical techniques are essential for structural validation?

  • 1H/13C NMR : Critical for confirming proton environments (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and carbon assignments (e.g., C=O at ~170 ppm) .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N-H stretch) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How is the purity of intermediates monitored during synthesis?

Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents is used to track reaction progress. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity for key intermediates .

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step of triazinone formation?

Yield optimization requires:

  • Temperature control : Maintaining 80–90°C during cyclization to avoid side reactions (e.g., decarboxylation) .
  • Catalyst screening : Lewis acids like ZnCl₂ improve ring closure efficiency by 15–20% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. How can molecular docking guide the design of bioactive derivatives?

Docking studies (e.g., AutoDock Vina) predict binding affinity to target proteins (e.g., microbial enzymes). For example:

  • Substituent effects : 2,4-Dimethoxy groups enhance hydrophobic interactions in enzyme active sites .
  • Validation : Correlate docking scores (ΔG < −8 kcal/mol) with in vitro MIC values (e.g., ≤10 µg/mL against S. aureus) .

Q. How should researchers resolve discrepancies between computational and experimental bioactivity data?

  • Solubility adjustment : Use DMSO/PBS mixtures to improve compound dissolution in cell-based assays .
  • Orthogonal assays : Validate docking predictions with SPR (binding kinetics) and ITC (thermodynamic profiling) .
  • Metabolite screening : LC-MS identifies degradation products that may reduce efficacy .

Q. What understudied pharmacological properties warrant further investigation?

  • Antifungal activity : Structural analogs with triazole-thioether motifs show MICs of 2–8 µg/mL against C. albicans .
  • Anti-inflammatory potential : Propanoic acid derivatives inhibit COX-2 (IC₅₀ ~50 nM) in preliminary assays .

Methodological Challenges

Q. How can regioselectivity issues during thioether formation be mitigated?

  • Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to direct thiol coupling to the desired position .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor regioselective thioether formation over competing pathways .

Q. What purification techniques are effective for removing byproducts with similar polarity?

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates thioether byproducts .
  • pH-selective extraction : Adjust to pH 3–4 to isolate the propanoic acid moiety from neutral impurities .

Data Interpretation

Q. How should researchers analyze conflicting cytotoxicity data across cell lines?

  • Dose-response curves : Calculate IC₅₀ values for each cell line (e.g., HeLa vs. HEK293) to assess selectivity .
  • Mechanistic studies : Flow cytometry (apoptosis assays) and ROS detection kits clarify cell death pathways .

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